molecular formula C7H10BrN3O2S2 B4940399 3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide

3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide

Cat. No. B4940399
M. Wt: 312.2 g/mol
InChI Key: FTNWGUNMERUQCI-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological and chemical properties. They have been the subject of extensive research due to their potential applications in various fields, including medicinal chemistry and agriculture. The compound "3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide" falls within this category, suggesting it may have interesting properties worth exploring.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions that can be achieved through several methods, including the reaction of hydrazides with thiocarbohydrazide or the use of azides and acetylenes in click chemistry reactions. For example, Maliszewska-Guz et al. (2005) discussed the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives by reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, leading to a variety of compounds with potential pharmacological properties (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can interact with various substituents to form complex structures with unique properties. The crystal structure and molecular geometry of these compounds can be determined using X-ray crystallography, as demonstrated by Goh et al. (2009), who analyzed the structure of a dimethylformamide solvate of a 1,2,4-triazole compound (Goh et al., 2009).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical properties, chemical reactivity, and biological activity. It could potentially be explored for use in areas like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-methyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)-2,3-dihydrothiophene 1,1-dioxide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2.BrH/c1-5-2-14(11,12)3-6(5)13-7-8-4-9-10-7;/h2,4,6H,3H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNWGUNMERUQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)CC1SC2=NC=NN2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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